Product packaging for Cholest-1-en-3-one(Cat. No.:CAS No. 50557-39-6)

Cholest-1-en-3-one

Cat. No.: B14662836
CAS No.: 50557-39-6
M. Wt: 384.6 g/mol
InChI Key: IIPHPVVRBVBREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-1-en-3-one is a ketonic cholesterol derivative and metabolic intermediate that serves as a valuable reference standard in biochemical research. This compound is of significant interest for studying microbial steroid metabolism, particularly in the anoxic cholesterol catabolic pathways of bacteria such as Sterolibacterium denitrificans . In these pathways, it is involved as an intermediate in the transformation of cholest-4-en-3-one to cholesta-1,4-dien-3-one, a reaction catalyzed by specific dehydrogenases . Research into related 3-ketosteroid analogs, such as Cholest-4-en-3-one, indicates potential applications in exploring lipid metabolism and energy homeostasis, providing a basis for understanding the role of this compound class . This product is provided as a high-purity chemical entity for use in proteomics research and as a building block in synthetic chemistry . It is intended for laboratory research purposes only by trained professionals. This compound is strictly labeled "For Research Use Only" and is not intended for direct use in humans, animals, or as a component in diagnostic procedures, therapeutic applications, or food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B14662836 Cholest-1-en-3-one CAS No. 50557-39-6

Properties

CAS No.

50557-39-6

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,15,18-20,22-25H,6-12,14,16-17H2,1-5H3

InChI Key

IIPHPVVRBVBREZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of Cholest 4 En 3 One

Microbial Biotransformation Pathways to Cholest-4-en-3-one

The initial step in both aerobic and anaerobic microbial cholesterol metabolism is the conversion of cholesterol into cholest-4-en-3-one. nih.govasm.org This transformation is a pivotal gateway for the entire steroid degradation cascade.

Role of Cholesterol Oxidase (COX, EC 1.1.3.6) in 3β-Hydroxysteroid Oxidation and Δ5-Δ4 Isomerization

The enzymatic conversion of cholesterol to cholest-4-en-3-one is catalyzed by a bifunctional flavoenzyme known as cholesterol oxidase (COX, EC 1.1.3.6). jabonline.innih.gov This enzyme performs two distinct catalytic activities in a sequential manner. researchgate.netresearchgate.net

First, it facilitates the oxidation of the 3β-hydroxyl group of the cholesterol molecule to a 3-keto group, yielding the intermediate cholest-5-en-3-one. researchgate.netnih.gov This reaction involves the reduction of molecular oxygen to hydrogen peroxide. jabonline.inresearchgate.net Subsequently, the same enzyme catalyzes the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the thermodynamically more stable Δ4 position (between carbons 4 and 5), resulting in the final product, cholest-4-en-3-one. nih.govresearchgate.net

Identification and Characterization of Microorganisms Catalyzing Cholest-4-en-3-one Formation

A wide array of microorganisms have been identified for their ability to transform cholesterol into cholest-4-en-3-one. These microbes are found across various bacterial genera and are instrumental in steroid bioconversion processes. ijarbs.comnih.gov Some of the most notable microorganisms are listed below.

GenusNoteworthy Species/StrainsReference
ArthrobacterArthrobacter simplex ijarbs.com
BrevibacteriumBrevibacterium sterolicum jabonline.innih.gov
BurkholderiaBurkholderia cepacia ijarbs.comnih.gov
EnterobacterNot specified ijarbs.comnih.gov
GordoniaNot specified ijarbs.comnih.gov
MycobacteriumMycobacterium sp., Mycobacterium tuberculosis nih.govjabonline.inpnas.orgnih.gov
NocardiaNocardia sp., Nocardia erythropolis jabonline.innih.govamazonaws.com
PseudomonasPseudomonas sp. ijarbs.com
RhodococcusRhodococcus sp., Rhodococcus erythropolis nih.govjabonline.innih.govpnas.orgresearchgate.net
SterolibacteriumSterolibacterium denitrificans nih.govresearchgate.net
StreptomycesStreptomyces sp. jabonline.in
StreptoverticilliumNot specified jabonline.in

Rhodococcus species are among the most extensively studied for cholesterol degradation due to their robust metabolic capabilities. pnas.orgresearchgate.net Similarly, Sterolibacterium denitrificans is a key model organism for studying the anaerobic pathway of cholesterol metabolism, where the initial step is also the formation of cholest-4-en-3-one. nih.govresearchgate.net

Enzymatic Mechanisms Underlying Cholest-4-en-3-one Formation from Cholesterol

The formation of cholest-4-en-3-one from cholesterol is a two-step process catalyzed within the single active site of cholesterol oxidase. researchgate.netresearchgate.net

Oxidation: The process begins with the oxidation of the 3β-hydroxyl group of cholesterol. The FAD cofactor within the enzyme acts as an electron acceptor, and molecular oxygen is the terminal electron acceptor, which is reduced to hydrogen peroxide. jabonline.inresearchgate.net This results in the formation of the intermediate, cholest-5-en-3-one. researchgate.net

Isomerization: The enzyme then facilitates the migration of the double bond from the C5-C6 position to the C4-C5 position. researchgate.net This isomerization is a critical step for the subsequent degradation of the steroid rings. nih.gov

This dual-functionality makes cholesterol oxidase a highly efficient biocatalyst for this specific transformation. nih.govnih.gov

Optimization of Biotransformation Processes for Cholest-4-en-3-one Production

Aqueous/Organic Biphasic Systems: One of the most effective strategies is the use of an aqueous/organic two-phase system. jabonline.inwjpls.org In this setup, the steroid substrate is dissolved at high concentrations in a water-immiscible organic solvent, while the microbial cells or enzymes reside in the aqueous phase. jabonline.innih.gov This approach enhances substrate availability to the biocatalyst at the phase interface, prevents substrate/product inhibition, and simplifies product recovery. nih.govwjpls.org Studies using Rhodococcus sp. have demonstrated high product yields (92%) and purity (99.78%) in such systems. nih.govnih.govresearchgate.net

Whole-Cell Biocatalysis: Employing whole microbial cells as catalysts is a common and cost-effective approach. ijarbs.comnih.gov The cells contain the necessary enzymes and cofactors, eliminating the need for costly enzyme purification. d-nb.info However, the cell membrane can act as a mass transfer barrier, and the organic solvents used in biphasic systems can be toxic to the cells. nih.govwjpls.org Despite these challenges, genetically modified whole cells have been used to improve enzyme activity and conversion rates. nih.gov

Isolated Enzyme Systems: Using isolated cholesterol oxidase instead of whole cells in biphasic systems can offer advantages by removing the cell barrier and potentially increasing the effective catalytic area at the solvent interface. nih.govresearchgate.net This method simplifies the production and purification process, leading to high-purity cholest-4-en-3-one suitable for industrial applications. nih.govresearchgate.net

Further Enzymatic Metabolism of Cholest-4-en-3-one

Cholest-4-en-3-one does not typically accumulate in large quantities during microbial degradation but is instead rapidly converted to other steroid intermediates. nih.gov

Dehydrogenation to Cholesta-1,4-dien-3-one (B1207908) by Cholest-4-en-3-one-Δ1-dehydrogenase (AcmB)

The subsequent step in the cholesterol catabolic pathway is the introduction of a double bond between carbons C1 and C2 of cholest-4-en-3-one. asm.org This dehydrogenation reaction is catalyzed by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, yielding cholesta-1,4-dien-3-one. nih.govresearchgate.net

In the denitrifying bacterium Sterolibacterium denitrificans, this enzyme is known as AcmB. nih.govresearchgate.net It is a flavoprotein containing FAD as a cofactor. researchgate.netnih.gov AcmB has been cloned, expressed, and characterized, confirming its role in catalyzing the Δ1-desaturation of cholest-4-en-3-one under anoxic conditions. nih.govnih.gov This enzyme exhibits a broad substrate specificity, also acting on other 3-ketosteroids like progesterone (B1679170) and testosterone, making it a potentially useful tool for various steroid transformations. researchgate.netnih.govmdpi.comresearchgate.net

Enzymatic Conversion to Other Functionalized Steroids (e.g., Cholest-4-ene-3,6-dione)

Cholest-4-en-3-one serves as a substrate for various enzymatic modifications that lead to the formation of other functionalized steroids. One notable transformation is its conversion to Cholest-4-ene-3,6-dione. This process can be achieved through microbial biotransformation. For instance, cholesterol oxidase, an enzyme found in microorganisms like Pseudomonas fluorescens and Pseudomonas sp. st-200, can catalyze this conversion. The reaction proceeds by first oxidizing cholesterol to cholest-5-en-3-one, followed by oxidation at the C-6 position and an isomerization of the double bond from Δ-5 to Δ-4, which results in the unstable intermediate 6β-hydroperoxycholesteryl-4-en-3-one that is subsequently converted to Cholest-4-ene-3,6-dione. ijarbs.com While reports on the microbial conversion of cholesterol directly to Cholest-4-ene-3,6-dione are limited, some studies have achieved conversion yields of 16-38%. ijarbs.com

Another significant enzymatic transformation is the Δ1-desaturation of cholest-4-en-3-one to produce cholesta-1,4-dien-3-one. This reaction is catalyzed by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, which has been identified and characterized in the denitrifying bacterium Sterolibacterium denitrificans. researchgate.net This enzyme is a flavoprotein that contains FAD and can oxidize other steroids, including progesterone and testosterone. researchgate.net

Starting SubstrateEnzymeProductOrganism/System
CholesterolCholesterol OxidaseCholest-4-ene-3,6-dionePseudomonas fluorescens, Pseudomonas sp. st-200 ijarbs.com
Cholest-4-en-3-oneCholest-4-en-3-one-Δ1-dehydrogenaseCholesta-1,4-dien-3-oneSterolibacterium denitrificans researchgate.net

Role in Bile Acid Biosynthesis Pathways

Cholest-4-en-3-one is a pivotal intermediate in the biosynthesis of bile acids from cholesterol. wikipedia.orgnih.govnih.govresearchgate.net The pathway involves a series of enzymatic reactions primarily occurring in the liver.

Formation of 7α-hydroxy-4-cholesten-3-one: The initial steps in the major bile acid synthesis pathway involve the 7α-hydroxylation of cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1), forming 7α-hydroxycholesterol. wikipedia.orgnih.gov Subsequently, 3β-hydroxy-Δ5-C27-steroid oxidoreductase acts on 7α-hydroxycholesterol to produce 7α-hydroxy-4-cholesten-3-one. nih.govmedchemexpress.com This compound serves as a key branch-point intermediate in the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.orgnih.gov

Formation of 7α,12α-dihydroxy-4-cholesten-3-one: For the synthesis of cholic acid, 7α-hydroxy-4-cholesten-3-one undergoes further hydroxylation at the 12α position. This reaction is catalyzed by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1), a cytochrome P450 enzyme. wikipedia.orgwikipedia.org The product of this reaction is 7α,12α-dihydroxy-4-cholesten-3-one. wikipedia.orgwikipedia.org The activity of this enzyme is a determining factor for the relative amounts of cholic acid and chenodeoxycholic acid produced. wikipedia.org Following this step, a series of further reactions lead to the formation of cholic acid. wikipedia.org In the alternative pathway, 7α-hydroxy-4-cholesten-3-one is converted to chenodeoxycholic acid. wikipedia.org

PrecursorEnzymeProduct (Intermediate)Subsequent Bile Acid
7α-hydroxycholesterol3β-hydroxy-Δ5-C27-steroid oxidoreductase7α-hydroxy-4-cholesten-3-oneCholic acid / Chenodeoxycholic acid wikipedia.orgnih.gov
7α-hydroxy-4-cholesten-3-one7α-hydroxycholest-4-en-3-one 12α-hydroxylase (CYP8B1)7α,12α-dihydroxy-4-cholesten-3-oneCholic acid wikipedia.orgwikipedia.org

Reduction to Coprostanol by Gut Microbiota

In the colon, unabsorbed cholesterol is metabolized by the gut microbiota. nih.govnih.gov A major metabolic fate of this cholesterol is its conversion to coprostanol, a non-absorbable sterol that is then excreted in feces. nih.govnih.govresearchgate.net Two primary pathways for this conversion have been proposed: a direct reduction pathway and an indirect pathway. nih.govnih.govresearchgate.net

The indirect pathway, which is considered the more probable route, involves the intermediate formation of cholest-4-en-3-one. nih.govnih.govresearchgate.netmdpi.com In this pathway, cholesterol is first oxidized and isomerized to cholest-4-en-3-one. This intermediate is then further reduced to coprostanone (5β-cholestan-3-one), and finally to coprostanol. nih.govmdpi.com Several bacterial species from the gut have been shown to be capable of these transformations. For example, Bacteroides sp. strain D8 can convert cholesterol to coprostanol and has been shown to convert both cholest-4-en-3-one and coprostanone to coprostanol, supporting the indirect pathway. nih.gov Similarly, Eubacterium sp. strain ATCC 21408, isolated from rat cecal contents, can also reduce cholest-4-en-3-one to coprostanol. nih.gov

PathwayKey IntermediatesFinal Product
Indirect PathwayCholest-4-en-3-one, CoprostanoneCoprostanol nih.govnih.govmdpi.com

Chemical Synthesis and Derivatization Strategies for Cholest 4 En 3 One

Established Chemical Synthesis Methodologies

The synthesis of Cholest-4-en-3-one is well-documented, with several established methods available. The most prominent of these are the Oppenauer oxidation of cholesterol and the acid-catalyzed isomerization of its Δ⁵ isomer.

Oppenauer Oxidation: This is a classic and widely used method for the selective oxidation of secondary alcohols to ketones. moleculardepot.comijarbs.com In the context of Cholest-4-en-3-one synthesis, cholesterol (a secondary alcohol) is oxidized. ijarbs.combeilstein-journals.org The reaction is typically catalyzed by an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a ketone like acetone (B3395972) or cyclohexanone (B45756) which acts as a hydride acceptor. moleculardepot.combeilstein-journals.org This process concurrently facilitates the oxidation of the 3β-hydroxyl group and the isomerization of the Δ⁵ double bond to the more stable conjugated Δ⁴ position, yielding Cholest-4-en-3-one directly. moleculardepot.com While effective, traditional Oppenauer oxidations often require high temperatures. moleculardepot.com Research has led to the development of more efficient Oppenauer-type oxidations that can proceed under milder conditions. moleculardepot.com

Acid-Catalyzed Isomerization: Cholest-4-en-3-one can also be synthesized from Cholest-5-en-3-one through acid-catalyzed isomerization. beilstein-journals.orgmdpi.com Cholest-5-en-3-one is first prepared, for example, by the oxidation of cholesterol dibromide followed by debromination. mdpi.com The subsequent treatment of Cholest-5-en-3-one with an acid, such as oxalic acid in ethanol, promotes the migration of the double bond from the C5-C6 position to the C4-C5 position, resulting in the thermodynamically more stable α,β-unsaturated ketone, Cholest-4-en-3-one. beilstein-journals.orgmdpi.com

The following table summarizes these established synthesis methods.

Method Starting Material Key Reagents/Catalysts Product Reference(s)
Oppenauer OxidationCholesterolAluminum alkoxide (e.g., aluminum isopropoxide), Ketone (e.g., acetone, cyclohexanone)Cholest-4-en-3-one moleculardepot.com, beilstein-journals.org, mpi-cbg.de, ijarbs.com
Acid-Catalyzed IsomerizationCholest-5-en-3-oneAcid (e.g., Oxalic acid, Mineral acid)Cholest-4-en-3-one beilstein-journals.org, mdpi.com

Synthesis of Cholest-4-en-3-one Derivatives for Research Applications

The unique structure of Cholest-4-en-3-one makes it a valuable scaffold for the synthesis of various derivatives with applications in medicinal chemistry, bio-tool development, and as precursors for other steroids.

Regio- and Stereospecific Functionalization Approaches

The functionalization of the Cholest-4-en-3-one skeleton with high regio- and stereocontrol is crucial for developing novel bioactive molecules. The presence of the α,β-unsaturated ketone system in Ring A provides a key site for selective modifications.

One notable strategy involves the lithium-ammonia (Birch) reduction of Cholest-4-en-3-one. mpi-cbg.deresearchgate.net This reaction, followed by trapping with chlorotrimethylsilane, generates a silyl (B83357) enol ether intermediate. mpi-cbg.de This intermediate is a versatile platform for introducing a variety of functional groups with high stereospecificity at the C-4α position of the 5α-cholestan-3-one backbone. mpi-cbg.deresearchgate.net For instance, the silyl enol ether can react with electrophilic fluorinating agents like Selectfluor® to produce 4α-fluoro-5α-cholestan-3-one. mpi-cbg.de

Another approach to functionalization involves the C-3 ketone. The ketone can be condensed with various reagents to create spirocyclic derivatives. For example, reaction with aniline (B41778) followed by treatment with thioglycolic acid can yield spiro 1,3-thiazolidin-4-one derivatives at the C-3 position. beilstein-journals.org Furthermore, the allylic C-6 position is also susceptible to functionalization. For instance, hydroperoxidation of the related campest-5-en-3-one (B1250968) using silica (B1680970) gel under an oxygen atmosphere yields 6α- and 6β-hydroperoxycampest-4-en-3-one, demonstrating a method for introducing functionality at the C-6 position of the cholest-4-en-3-one system. nih.gov

Development of Cholest-4-en-3-one-Based Molecules for Drug Delivery and Bioimaging

The cholesterol backbone is frequently used in the design of drug delivery systems due to its biocompatibility and ability to interact with cell membranes. mdpi.com Derivatives of Cholest-4-en-3-one are being explored for both therapeutic and diagnostic purposes.

A prominent example is Olesoxime (TRO19622), which is an oxime derivative of Cholest-4-en-3-one. ijarbs.comavantiresearch.commdpi.com This compound has shown neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases like spinal muscular atrophy. ijarbs.comavantiresearch.commdpi.com

For bioimaging, fluorescently labeled analogs of cholesterol are indispensable tools for studying cholesterol transport and metabolism within cells. moleculardepot.com A specific derivative, 25-NBD Cholest-4-en-3-one , incorporates a nitrobenzoxadiazole (NBD) fluorophore. moleculardepot.com This fluorescent cholesterol analog allows for the direct visualization of its localization and movement in cellular and tissue environments using fluorescence microscopy. moleculardepot.com

Synthesis of Cholest-4-en-3-one Derivatives as Precursors for Pharmaceutical Intermediates

Cholest-4-en-3-one is a pivotal intermediate in the biotechnological production of C19 steroid hormones. ijarbs.comavantiresearch.com The synthesis of key pharmaceutical precursors, such as Androst-4-ene-3,17-dione (AD) and Androsta-1,4-diene-3,17-dione (B159171) (ADD), relies on the microbial degradation of sterols like cholesterol or phytosterols (B1254722). ijarbs.comresearchgate.net

In this process, cholesterol is first converted by cholesterol oxidase to Cholest-4-en-3-one. beilstein-journals.orgavantiresearch.com Subsequently, microorganisms, particularly from the genera Mycobacterium and Nocardia, cleave the C-17 side chain of Cholest-4-en-3-one to yield Androst-4-ene-3,17-dione (AD). ijarbs.comavantiresearch.com Some strains of these microorganisms also possess 3-ketosteroid-Δ¹-dehydrogenase activity, which can further introduce a double bond at the C1-C2 position to produce Androsta-1,4-diene-3,17-dione (ADD). researchgate.net Both AD and ADD are crucial starting materials for the semi-synthesis of a wide range of therapeutic steroids, including anabolic drugs and contraceptive hormones. ijarbs.comavantiresearch.com

The following table details these important pharmaceutical intermediates.

Precursor Resulting Intermediate Abbreviation Significance Reference(s)
Cholest-4-en-3-oneAndrost-4-ene-3,17-dioneADStarting material for anabolic and contraceptive hormones ijarbs.com, avantiresearch.com
Cholest-4-en-3-oneAndrosta-1,4-diene-3,17-dioneADDStarting material for anabolic and contraceptive hormones ijarbs.com, avantiresearch.com, researchgate.net

Biological Roles of Cholest 4 En 3 One in Non Human Systems and Microbial Metabolism

Sterol Degradation Pathways in Anaerobic and Aerobic Microorganisms

Cholest-4-en-3-one is a cornerstone intermediate in the microbial breakdown of cholesterol under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. omicsonline.org Its formation represents a common activation strategy for the sterol's A-ring, preparing the complex four-ring structure for further degradation. omicsonline.org

In aerobic pathways , the transformation of cholesterol to cholest-4-en-3-one is typically catalyzed by a bifunctional FAD-containing enzyme, cholesterol oxidase. nih.govscirp.orgnih.gov This enzyme first oxidizes the 3β-hydroxyl group of cholesterol to form cholest-5-en-3-one, which it then isomerizes into the more stable cholest-4-en-3-one. nih.gov Alternatively, some bacteria utilize NAD(P)-dependent 3β-hydroxysteroid dehydrogenases for this initial conversion. csic.esmdpi.com Following its formation, cholest-4-en-3-one is often a substrate for 3-ketosteroid-Δ1-dehydrogenase (KSTD), an enzyme that introduces a double bond at the C1-C2 position to yield cholesta-1,4-dien-3-one (B1207908). nih.govcsic.escore.ac.uk This step is crucial for priming the steroid nucleus for ring cleavage. core.ac.uk

In anaerobic systems , such as in the denitrifying bacterium Sterolibacterium denitrificans, a model organism for anoxic cholesterol metabolism, the pathway also proceeds through cholest-4-en-3-one. omicsonline.orgnih.gov Here, the conversion from cholesterol is catalyzed by the enzyme cholesterol dehydrogenase/isomerase AcmA. nih.govasm.org Subsequently, the flavoprotein AcmB, a cholest-4-en-3-one-Δ1-dehydrogenase, oxidizes cholest-4-en-3-one to cholesta-1,4-dien-3-one. omicsonline.orgnih.gov While the initial steps of A-ring modification are similar to the aerobic route, the subsequent degradation of the side chain and cleavage of the steroid rings proceed via fundamentally different, oxygen-independent enzymatic reactions. omicsonline.orgasm.org For instance, the side chain is hydroxylated at the tertiary C-25 position by a molybdenum-dependent steroid C-25 dehydrogenase, a reaction that contrasts with the oxygen-dependent hydroxylation at C-26 in aerobic pathways. nih.govasm.org

The table below summarizes key enzymes involved in the formation and initial conversion of cholest-4-en-3-one in microbial degradation pathways.

Key Enzymes in the Microbial Metabolism of Cholest-4-en-3-one

Enzyme Microbial Source (Example) Reaction Catalyzed Pathway Significance
Cholesterol Oxidase/Isomerase Rhodococcus erythropolis, Mycobacterium sp. scirp.org Cholesterol → Cholest-4-en-3-one scirp.org Aerobic Initiates cholesterol degradation. scirp.org
3β-Hydroxysteroid Dehydrogenase (HsdD) Mycobacterium tuberculosis mdpi.com Cholesterol → Cholest-4-en-3-one mdpi.com Aerobic Key enzyme in mycobacterial cholesterol catabolism. mdpi.com
Cholesterol Dehydrogenase/Isomerase (AcmA) Sterolibacterium denitrificans nih.govasm.org Cholesterol → Cholest-4-en-3-one nih.gov Anaerobic Initiates anoxic cholesterol degradation. nih.govasm.org
Cholest-4-en-3-one-Δ1-dehydrogenase (AcmB) Sterolibacterium denitrificans omicsonline.orgnih.gov Cholest-4-en-3-one → Cholesta-1,4-dien-3-one nih.gov Anaerobic Primes the steroid A-ring for further degradation. nih.gov
3-Ketosteroid-Δ1-dehydrogenase (KSTD) Rhodococcus erythropolis nih.gov Cholest-4-en-3-one → Cholesta-1,4-dien-3-one csic.esnih.gov Aerobic Common step in steroid nucleus decomposition. core.ac.uk

| Steroid C25 Dehydrogenase (S25DH) | Sterolibacterium denitrificans asm.org | Cholest-4-en-3-one → 25-hydroxycholest-4-en-3-one (B1248119) asm.org | Anaerobic | Oxygen-independent side-chain hydroxylation. asm.org |

Influence of Cholest-4-en-3-one on Microbial Cell Physiology and Membrane Dynamics

The conversion of cholesterol to cholest-4-en-3-one by microbial enzymes can significantly impact the physical properties of cell membranes. scirp.org This transformation is not merely a metabolic step but also a process that can alter membrane structure and function. scirp.orgplos.org

Atomistic simulations have predicted that the properties of cholest-4-en-3-one within a lipid bilayer differ notably from those of cholesterol. plos.org Cholestenone is suggested to reduce the ordering of the membrane, undergo faster transverse movement (flip-flop) between the membrane leaflets, and desorb more readily from the membrane compared to cholesterol. plos.org This implies that the enzymatic production of cholest-4-en-3-one within a cell membrane could increase its fluidity and permeability.

This alteration of membrane properties has physiological consequences. For example, the enzyme cholesterol oxidase is used by some pathogenic bacteria, and its ability to convert host cell cholesterol into cholest-4-en-3-one is implicated in their virulence. scirp.org In Mycobacterium leprae, the bacterium that causes leprosy, the genome retains the ability to oxidize cholesterol to cholestenone, while other parts of the degradation pathway are lost. asm.org It is proposed that the production of cholestenone by M. leprae may modulate host cell membrane functions to create a more favorable environment for the pathogen's invasion and persistence. asm.org Furthermore, experiments with phospholipid vesicles have shown that cholest-4-en-3-one induces a greater increase in the membrane's dipole potential than cholesterol does, a change that could affect the function of membrane-embedded proteins. researchgate.net

Investigation of Cholest-4-en-3-one's Biological Activity in Non-Human Organisms (e.g., Caenorhabditis elegans molting and larval stage regulation)

The nematode Caenorhabditis elegans is an important model organism for studying developmental biology. A key aspect of its physiology is that it is a sterol auxotroph, meaning it cannot synthesize sterols like cholesterol de novo and must acquire them from its diet. nih.govusda.gov These dietary sterols are essential for its development, particularly for the process of molting, which punctuates its four larval stages (L1-L4). nih.govcuni.cz

In insects, cholesterol serves two primary functions: as a structural component of membranes and as the metabolic precursor to the molting hormone ecdysone. usda.gov Similarly, in C. elegans, cholesterol is the precursor for the synthesis of steroid hormones that regulate molting and progression through the larval stages. nih.gov When C. elegans is deprived of cholesterol, its progeny exhibit growth arrest at various larval stages, demonstrating the critical requirement of sterols for development. nih.gov

While direct studies on the specific role of cholest-4-en-3-one in C. elegans are limited, its position as the immediate metabolite of cholesterol oxidation places it at a critical juncture. The proper metabolism of dietary cholesterol into biologically active steroid hormones is fundamental for development. Any disruption in this pathway, including the potential accumulation or improper processing of intermediates like cholest-4-en-3-one, would likely interfere with the hormonal signaling required for molting and larval maturation, leading to the observed developmental arrests.

Cholest-4-en-3-one as a Target or Product in Microbial Biocatalysis for Biotechnological Applications

Cholest-4-en-3-one is a compound of significant interest in biotechnology, serving both as a valuable product derived from cholesterol and as a key starting material (a target) for the synthesis of pharmaceutically important steroids. nih.govijarbs.comavantiresearch.com Microbial biotransformations are central to these processes, offering an environmentally friendly alternative to complex chemical syntheses. mdpi.comresearchgate.net

Numerous microorganisms, including species of Rhodococcus, Mycobacterium, Arthrobacter, and Burkholderia, are capable of converting cholesterol into cholest-4-en-3-one. ijarbs.com This conversion is often the first step in the production of high-value steroid intermediates, such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). ijarbs.commdpi.com These C19 steroids are crucial precursors for manufacturing anabolic drugs and contraceptive hormones. ijarbs.comavantiresearch.com

Whole-cell biocatalysis: Using engineered strains of Mycobacterium or Corynebacterium that overexpress key enzymes to achieve high yields of products like ADD. mdpi.commdpi.com

Enzyme immobilization: Immobilizing enzymes like AcmB on solid supports enhances their stability and allows for continuous use in bioreactors, leading to high product concentrations and simplified purification. mdpi.com For instance, immobilized AcmB has been used in a fed-batch reactor for 27 days to convert AD to ADD with 99% conversion. mdpi.com

Process optimization: Utilizing biphasic aqueous/organic solvent systems to overcome the low water solubility of steroid substrates, thereby increasing the efficiency of the biotransformation process. researchgate.net

The table below highlights the biotechnological relevance of cholest-4-en-3-one.

Biotechnological Applications Involving Cholest-4-en-3-one

Application Microorganism/Enzyme Substrate Product(s) Significance
Production of Cholest-4-en-3-one Rhodococcus sp., Burkholderia cepacia ijarbs.comresearchgate.net Cholesterol Cholest-4-en-3-one Valuable intermediate for sundry steroid transformations. ijarbs.com
Production of C19 Steroids Mycolicibacterium smegmatis nih.gov Cholesterol/Phytosterols (B1254722) Androst-4-ene-3,17-dione (AD) AD is a key precursor for pharmaceutical steroids. nih.gov
1,2-Dehydrogenation of Steroids Immobilized AcmB from S. denitrificans mdpi.com Androst-4-en-3-one (AD) Androsta-1,4-dien-3-one (ADD) High-yield production of ADD, a valuable drug intermediate. mdpi.com

| Steroid Modification | KSTD1 from R. erythropolis nih.govresearchgate.net | Cholest-4-en-3-one, AD | Cholesta-1,4-dien-3-one, ADD | Broad substrate specificity enables diverse steroid modifications. nih.gov |


Advanced Characterization and Analytical Methodologies for Cholest 4 En 3 One

Chromatographic Separation and Quantification Methods

Chromatography remains a cornerstone for the separation and quantification of steroids, including Cholest-1-en-3-one. The choice of technique is often dictated by the complexity of the sample matrix and the required sensitivity and specificity of the analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of ketosteroids such as this compound, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape. Common derivatizing agents for steroids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert hydroxyl groups to more volatile trimethylsilyl (TMS) ethers. Although this compound lacks a hydroxyl group, derivatization of other functional groups or co-eluting steroids might be necessary in complex mixtures.

The selection of the GC column is critical for achieving optimal separation. Non-polar or mid-polar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-5ms or HP-5ms), are commonly employed for steroid analysis. The retention time of this compound on a specific column under defined temperature programming is a key parameter for its identification.

GC-MS provides definitive identification by furnishing a mass spectrum of the eluting compound. The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the electron ionization process. These fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous identification. While specific retention times and mass spectra for this compound are not extensively documented in readily available literature, general methods for ketosteroid analysis can be adapted. For instance, a typical GC-MS analysis of steroids might involve a temperature program starting at a lower temperature and ramping up to around 300°C to ensure the elution of all analytes.

Table 1: General GC-MS Parameters for Ketosteroid Analysis

ParameterTypical Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250-280°C
Oven Program Initial temp. 150°C, ramp to 300°C at 10-20°C/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of many steroids. When coupled with tandem mass spectrometry (LC-MS/MS), it offers exceptional sensitivity and selectivity.

For the separation of this compound, reversed-phase HPLC is the most common approach. This technique utilizes a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency in LC-MS. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate compounds with a wide range of polarities.

Detection in HPLC can be achieved using a UV detector, as the α,β-unsaturated ketone chromophore in this compound absorbs UV light. However, for higher sensitivity and specificity, coupling HPLC to a mass spectrometer is preferred.

LC-MS/MS provides structural information and allows for highly selective and sensitive quantification. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for steroid analysis. In the positive ion mode, this compound is expected to form a protonated molecule [M+H]+. In tandem mass spectrometry, this precursor ion is fragmented to produce characteristic product ions, which are then used for quantification in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. This approach minimizes interferences from the sample matrix and allows for the detection of very low concentrations of the analyte.

Table 2: General HPLC and LC-MS/MS Parameters for Ketosteroid Analysis

ParameterTypical Value
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Linear gradient from low to high %B
Flow Rate 0.2-0.5 mL/min
Column Temperature 30-50°C
Ionization Source ESI or APCI (positive mode)
MS/MS Mode SRM/MRM

Thin-Layer Chromatography (TLC) for Separation and Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and preliminary separation of compounds. It involves a stationary phase, typically a thin layer of silica gel or alumina coated on a plate, and a mobile phase that moves up the plate by capillary action.

For the separation of this compound, a normal-phase TLC system with a silica gel plate is commonly used. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of non-polar and moderately polar solvents is typically employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value for this compound, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 for good separation and accurate determination.

Commonly used mobile phase systems for the separation of steroids on silica gel TLC plates include mixtures of hexane, ethyl acetate, chloroform, and acetone (B3395972). The exact ratio of these solvents needs to be optimized based on the specific compounds of interest in the mixture.

After development, the separated spots on the TLC plate need to be visualized. Since this compound is not colored, a visualization agent is required. Staining with a solution of phosphomolybdic acid or potassium permanganate, followed by gentle heating, can reveal the presence of the compound as a colored spot. The Rf value of the spot corresponding to this compound can then be compared to that of a standard for identification.

Table 3: Potential TLC Systems for this compound Separation on Silica Gel

Mobile Phase SystemPotential Application
Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)General separation of moderately polar steroids.
Chloroform:Acetone (e.g., 9:1 v/v)Separation of ketosteroids.
Toluene:Ethyl Acetate (e.g., 9:1 v/v)Alternative system for steroid separation.

Emerging Analytical Technologies for Cholest-4-en-3-one Detection and Quantification

While the provided outline specifies "Cholest-4-en-3-one" in this section, the focus of the article is "this compound". Therefore, the discussion will address emerging technologies for the detection of ketosteroids, with relevance to this compound.

Recent advancements in analytical instrumentation have introduced new technologies that offer rapid and sensitive detection of steroids with minimal sample preparation.

Ambient Ionization Mass Spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART-MS), allow for the direct analysis of samples in their native state without the need for chromatographic separation. In DART-MS, a heated stream of inert gas (e.g., helium or nitrogen) containing metastable atoms or molecules is directed at the sample surface. This process desorbs and ionizes the analytes, which are then introduced into the mass spectrometer. This technique is particularly useful for rapid screening of samples for the presence of this compound.

Electrochemical sensors represent another promising area for the detection of ketosteroids. These sensors are designed to produce an electrical signal in response to the interaction with the target analyte. For a compound like this compound, which contains a ketone group, electrochemical reduction or oxidation at a modified electrode surface could be utilized for detection. The development of highly selective and sensitive electrochemical sensors for specific steroids is an active area of research, with the potential for creating portable and low-cost analytical devices. These sensors could find applications in various fields, including clinical diagnostics and environmental monitoring.

Optimized Sample Preparation and Purification Strategies

The successful analysis of this compound from complex matrices, such as biological fluids or reaction mixtures, is highly dependent on effective sample preparation and purification. The goal is to isolate the analyte of interest from interfering substances that could affect the accuracy and sensitivity of the analytical method.

A typical workflow for the extraction and purification of steroids involves several steps:

Extraction: The initial step is to extract the lipids, including this compound, from the sample matrix. Liquid-liquid extraction (LLE) is a common method, using organic solvents like chloroform, dichloromethane, or ethyl acetate. Solid-phase extraction (SPE) is another widely used technique that offers better selectivity and reproducibility. For SPE, a cartridge containing a suitable sorbent (e.g., C18 or silica) is used to retain the analyte, which is then eluted with a specific solvent.

Washing: The crude extract is often washed with an aqueous solution to remove polar impurities.

Evaporation: The solvent from the purified extract is removed, typically under a stream of nitrogen or using a rotary evaporator, to concentrate the analyte.

Column Chromatography: For further purification, especially for isolating larger quantities of the compound, column chromatography is employed. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the target compound, similar to TLC. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure this compound.

Recrystallization: For obtaining a highly pure solid sample of this compound, recrystallization is a valuable technique. This involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities in the solution.

The choice and optimization of each of these steps are crucial for obtaining a clean sample that is suitable for analysis by the advanced characterization techniques described above.

Computational Studies and Molecular Modeling of Cholest 4 En 3 One

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of molecules like cholest-4-en-3-one over time.

Investigation of Cholest-4-en-3-one Interactions with Proteins and Lipid Bilayers

MD simulations have been instrumental in exploring how cholest-4-en-3-one interacts with key biological components such as proteins and lipid membranes.

Protein Interactions:

Studies have shown that cholest-4-en-3-one can interact with various proteins. For instance, it has been identified as a substrate for enzymes like 3-ketosteroid Δ1-dehydrogenase (KstD) from Sterolibacterium denitrificans, where it is considered the best substrate in terms of binding energy (ΔG) and predicted dehydrogenation rate. nih.govchemrxiv.orgresearchgate.net Molecular dynamics simulations, often as part of a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, help to model the reductive half-reaction and understand the substrate specificity. nih.govchemrxiv.org

In the context of cancer research, cholest-4-en-3-one has been shown to interact with the ligand-binding domain of the Liver X Receptor β (LXRβ). nih.gov This interaction is thought to be a key part of its cytotoxic effects on breast cancer cells. nih.gov Furthermore, computational studies have explored the binding of cholest-4-en-3-one to cytochrome P450 enzymes, such as CYP142 from Mycobacterium tuberculosis, revealing a high-affinity binding event. researchgate.net

Lipid Bilayer Interactions:

The interaction of cholest-4-en-3-one with lipid bilayers is crucial for its biological activity. Unlike cholesterol, which forms cholesterol-rich domains, cholest-4-en-one tends to be more randomly distributed within the bilayer plane. nih.gov This difference in lateral distribution affects the physical properties of the membrane. Both steroids broaden the main gel to liquid crystalline phase transition, but cholesterol is more effective in ordering the acyl chains in the liquid crystalline state. nih.gov

The formation of cholest-4-en-3-one from cholesterol within a membrane, a reaction catalyzed by cholesterol oxidase, can increase membrane permeability. nih.gov This is thought to be due to the expansion of the lipid bilayer upon the conversion. nih.gov The presence of the 3-oxo group instead of a 3β-hydroxyl group is a key structural difference that influences its interaction and packing within the membrane. nih.gov

Conformational Analysis and Dynamic Behavior of Cholest-4-en-3-one in Solvated Systems

The conformation and dynamic behavior of cholest-4-en-3-one in solution are critical for its ability to interact with biological targets. While specific MD simulation studies focusing solely on the conformational analysis of cholest-4-en-3-one in solvated systems are not extensively detailed in the provided results, the broader context of its interactions implies a certain degree of conformational flexibility. Molecular mechanics calculations have been used to predict the favored conformations of related complex steroid systems, indicating the utility of such methods. journals.co.za The dynamic nature of cholest-4-en-3-one is evident in its ability to transfer between liposomal membranes at a much higher rate than cholesterol. ebi.ac.uk

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand, such as cholest-4-en-3-one, to a protein target.

Docking studies have been successfully employed to understand the interaction of cholest-4-en-3-one with various protein targets. For example, docking has shown that cholest-4-en-3-one interacts with the ligand-binding domain of LXRβ. nih.gov In another study, molecular docking was used to investigate the interactions of cholest-4-en-3-one with proteins associated with obesity, diabetes, cancer, and bacterial infections. japsonline.com These studies help in identifying potential therapeutic targets and in the design of new drug candidates. japsonline.com For instance, docking studies on cholest-4-ene-3,6-dione, a related compound, were used to understand its neuroprotective mechanisms by examining its interaction with the PAF receptor. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Energetic Analysis of Interactions

QM/MM hybrid methods combine the accuracy of quantum mechanics (QM) for a small, critical part of the system (like the active site of an enzyme) with the efficiency of molecular mechanics (MM) for the larger, surrounding environment. This approach allows for the detailed study of reaction mechanisms and energetic profiles of enzymatic reactions involving cholest-4-en-3-one.

A significant application of QM/MM methods has been in studying the catalytic mechanism of 3-ketosteroid Δ1-dehydrogenase (AcmB) with cholest-4-en-3-one as the substrate. nih.govchemrxiv.orgresearchgate.net These studies model the reductive half-reaction, where the steroid is dehydrogenated. nih.govchemrxiv.org The QM layer in these simulations typically includes the steroid substrate, key active-site residues (like Tyr363), and the FAD cofactor, while the rest of the protein is treated with MM. nih.gov This approach has been used to validate a two-step base-assisted elimination (E2cB) mechanism and to quantitatively assess the role of active-site residues through modeling of point mutations. nih.govchemrxiv.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for optimizing the geometry of molecules and calculating their electronic properties.

DFT calculations have been performed on cholest-4-en-3-one to determine its optimized geometry and to analyze its electronic structure. researchgate.net Using the B3LYP functional with the 6-311++G(d,p) basis set, researchers have calculated properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, the molecular electrostatic potential (MEP), dipole moment, and first-order molecular hyperpolarizability. researchgate.net The MEP map helps to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding its intermolecular interactions. researchgate.net Hirshfeld surface analysis, combined with 2D fingerprint plots derived from the crystal structure, has been used to investigate and quantify intermolecular contacts, such as C=O---H, C-H---H, and C---H interactions, within the crystal packing. researchgate.net

Future Research Directions in Cholest 4 En 3 One Studies

Discovery of Novel Metabolic Pathways and Enzymatic Activities involving Cholest-1-en-3-one

The formation of this compound is intrinsically linked to the microbial degradation of cholesterol. A key reaction in this process is the introduction of a double bond between the C-1 and C-2 positions of the steroid A-ring. This Δ1-dehydrogenation is catalyzed by a class of flavoproteins known as 3-ketosteroid-Δ1-dehydrogenases (KSTDs). asm.orgresearchgate.netnih.gov These enzymes convert Cholest-4-en-3-one into Cholesta-1,4-dien-3-one (B1207908), a critical step in the breakdown of the steroid nucleus by bacteria such as Rhodococcus and Mycobacterium. asm.orgnih.gov this compound is presumed to be a key intermediate in this transformation.

An enzyme of particular interest is Cholest-4-en-3-one-Δ1-dehydrogenase, also known as AcmB, from the denitrifying bacterium Sterolibacterium denitrificans. asm.orgnih.gov This enzyme has been purified and shown to catalyze the Δ1-desaturation of Cholest-4-en-3-one. asm.orgnih.gov Unlike many KSTDs that prefer steroids with smaller side chains, AcmB efficiently processes bulky substrates like Cholest-4-en-3-one, highlighting its unique catalytic properties. nih.govmdpi.com

Future research should focus on:

Definitive Identification: Precisely tracking the metabolic flux through the Δ1-dehydrogenation reaction to confirm the role of this compound as a stable or transient intermediate.

Enzyme Discovery: Mining microbial genomes for novel KSTDs with different substrate specificities, pH optima, and stability, which could lead to new biocatalytic tools.

Pathway Elucidation: Investigating alternative metabolic routes that may lead to the formation or degradation of this compound in various microorganisms under different environmental conditions (e.g., aerobic vs. anaerobic).

Table 1: Key Enzymes in the Metabolism of Cholest-4-en-3-one and Related Steroids This interactive table summarizes enzymes involved in the production and modification of this compound precursors.

Enzyme Abbreviation Source Organism Substrate(s) Product(s)
Cholesterol Oxidase/Dehydrogenase CHOD / 3β-HSD Rhodococcus sp., Mycobacterium sp., Streptomyces sp. Cholesterol Cholest-4-en-3-one
Cholest-4-en-3-one-Δ1-dehydrogenase AcmB Sterolibacterium denitrificans Cholest-4-en-3-one, Progesterone (B1679170), Testosterone Cholesta-1,4-dien-3-one, 1-Dehydroprogesterone, Androsta-1,4-diene-3,17-dione (B159171)
3-Ketosteroid-Δ1-dehydrogenase KSTD1 Rhodococcus erythropolis Androst-4-en-3,17-dione (AD), Cholest-4-en-3-one Androsta-1,4-diene-3,17-dione (ADD), Cholesta-1,4-dien-3-one

Advanced Biocatalytic Engineering for Enhanced Production and Derivatization

The unique ability of KSTDs to introduce a C1-C2 double bond makes them valuable tools for the pharmaceutical industry in synthesizing steroid-based drugs. orientjchem.orgnih.gov Advanced biocatalytic engineering aims to harness and improve these natural catalysts for efficient and environmentally friendly chemical production. mdpi.com

Current strategies involve both isolated enzymes and whole-cell biocatalysts. mdpi.com The AcmB enzyme from S. denitrificans, for example, has been successfully immobilized on mesoporous cellular foam. mdpi.com This process dramatically increased its operational stability, allowing for continuous use in a fed-batch reactor for nearly a month to produce dehydrogenated steroids. mdpi.com Furthermore, whole-cell engineering of microbes like Rhodococcus and Mycobacterium is a promising approach. nih.govmdpi.com By modifying metabolic pathways, researchers can increase the precursor supply of Cholest-4-en-3-one and eliminate competing reactions that generate unwanted by-products. mdpi.com A significant challenge in these bioprocesses is the low water solubility of steroid substrates, which can be addressed by using solubilizing agents like cyclodextrins. researchgate.netnih.gov

Future research directions in this area include:

Enzyme Engineering: Employing directed evolution and rational design to create mutant KSTDs with enhanced catalytic efficiency, altered substrate specificity for novel steroid scaffolds, or improved stability under industrial conditions.

Whole-Cell Factory Optimization: Developing engineered microbial strains that overproduce KSTDs and efficiently channel cholesterol or phytosterols (B1254722) towards the production of this compound or its derivatives, minimizing metabolic burden and maximizing yield.

Process Intensification: Designing advanced bioreactor configurations, such as continuous flow systems with immobilized enzymes or perfusion cultures with engineered cells, to achieve high-volume, cost-effective production.

Table 2: Strategies for Biocatalytic Production and Derivatization This interactive table outlines current and future strategies in biocatalytic engineering for steroid modification.

Strategy Description Key Advantage(s) Future Focus
Enzyme Immobilization Attaching enzymes like AcmB to solid supports (e.g., mesoporous silica). mdpi.com Increased stability, reusability, suitability for continuous processes. Developing novel, low-cost support materials; co-immobilization of multi-enzyme cascades.
Whole-Cell Biocatalysis Using engineered microorganisms (Rhodococcus, Mycobacterium) to perform transformations. mdpi.com No need for enzyme purification; cofactor regeneration is handled by the cell. Metabolic engineering to optimize precursor flux; reducing product toxicity to the host cell.
Substrate Solubilization Adding agents like cyclodextrins to the reaction medium. researchgate.netnih.gov Overcomes the poor water solubility of steroids, increasing bioavailability to the enzyme. Designing novel, biocompatible solubilizing agents; integrated product removal systems.

| Protein Engineering | Modifying the amino acid sequence of KSTDs to alter their properties. | Potential for higher activity, broader substrate range, and novel catalytic functions. | High-throughput screening methods for mutant libraries; computational enzyme design. |

Structure-Activity Relationship Studies for Rational Design of Bioactive this compound Analogs

While direct studies on the biological activity of this compound are scarce, research on closely related molecules provides a strong rationale for investigation. Its precursor, Cholest-4-en-3-one, has been reported to possess anti-obesity and lipid-lowering properties in animal models. ijarbs.comnih.gov Structure-activity relationship (SAR) studies on derivatives of Cholest-4-en-3-one indicate that the α,β-unsaturated ketone (enone) functionality in the A-ring is crucial for these effects. nih.gov This suggests that this compound, which also contains this motif, may have similar or unique bioactivities.

The rational design of new bioactive compounds can be guided by chemoenzymatic synthesis, where specific enzymes are used to create diverse analogs. For instance, P450 monooxygenases can introduce hydroxyl groups at various positions on the steroid scaffold, creating new molecules that can be tested for biological activity or used as precursors for further chemical modification. nih.gov

Future research in this domain should pursue:

Synthesis of Analog Libraries: Creating a diverse collection of this compound analogs by modifying the A-ring, other parts of the steroid nucleus, and the C17 aliphatic side chain.

Broad-Spectrum Bioactivity Screening: Testing the synthesized analogs for a wide range of biological effects, including metabolic regulation (e.g., anti-diabetic, lipid-lowering), anti-inflammatory, antimicrobial, and anti-proliferative activities.

Computational Modeling: Using molecular docking and other computational tools to predict how this compound and its analogs might interact with biological targets like nuclear receptors or enzymes, thereby guiding the synthesis of more potent and selective compounds.

Table 3: Bioactive Cholesterol Derivatives and Analogs This interactive table lists examples of bioactive cholesterol derivatives, providing a basis for future SAR studies on this compound.

Compound Reported Biological Activity Potential Implication for Research
Cholest-4-en-3-one Suppresses body weight gain and serum lipids in mice. nih.gov Suggests that the core structure of this compound may have metabolic regulatory functions.
7α-Hydroxy-4-cholesten-3-one Intermediate in bile acid synthesis; agonist for the Pregnane X Receptor (PXR). medchemexpress.com Indicates that hydroxylated analogs of this compound could be designed to target specific nuclear receptors.
Fatty Acid Analogs of Cholesterol Showed in vitro antimicrobial and antifungal activity. researchgate.net Provides a rationale for exploring this compound derivatives as potential anti-infective agents.

| Various Cholesterol Analogs | Investigated as adrenal imaging agents. xml-journal.net | Opens the possibility of developing radiolabeled this compound analogs for diagnostic purposes. |

Integration of Multi-Omics Data to Elucidate this compound's Comprehensive Biological Impact

To fully understand the role of this compound in biology, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics (including steroidomics)—can provide a comprehensive picture of the pathways it is involved in and its effects on the host organism.

Previous research has successfully used these approaches in related contexts. For example, transcriptome analysis of Rhodococcus jostii RHA1 identified a large gene cluster responsible for cholesterol catabolism. omicsonline.org In Mycobacterium, biophysical and metabolic studies were combined to identify the specific cholesterol intermediate that regulates the expression of degradation genes. nih.gov Furthermore, steroidomics, the targeted analysis of all steroids in a biological sample, is being used to profile the steroid content of cerebrospinal fluid to gain insights into neurodegenerative diseases. nih.gov A recent multi-omics study in macaques connected changes in gut microbiota with alterations in host cholesterol metabolism and gene expression during sexual maturation. researchgate.net

A future, integrated multi-omics strategy for this compound would involve:

Transcriptomics: Identifying genes whose expression levels correlate with the production of this compound in microbial cultures or in animal tissues, which could reveal regulatory networks and downstream effectors.

Proteomics: Using techniques like affinity purification-mass spectrometry to find proteins that physically interact with KSTD enzymes or this compound itself, uncovering new functional relationships.

Metabolomics/Steroidomics: Quantifying the levels of this compound and other related steroids in different biological states (e.g., health vs. disease, before vs. after treatment) to establish it as a potential biomarker and understand its metabolic context.

Q & A

Basic: What experimental protocols are recommended for synthesizing Cholest-1-en-3-one with high purity?

Methodological Answer:
Synthesis should follow validated protocols such as oxidation of cholesterol derivatives (e.g., using Jones reagent or microbial enzymes). Ensure purity by combining multiple characterization methods:

  • HPLC for quantifying intermediates.
  • NMR (¹H and ¹³C) to confirm structural integrity .
  • Mass spectrometry to verify molecular weight.
    Report detailed reaction conditions (solvents, catalysts, temperature) to enable reproducibility. For novel methods, include step-by-step protocols in the main text; for established methods, cite prior work .

Basic: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:
Contradictions often arise from solvent effects, instrument calibration, or impurities. Mitigate by:

Standardizing conditions : Use deuterated solvents (e.g., CDCl₃) and report temperature.

Cross-referencing databases : Compare with published spectra in Beilstein or PubChem.

Replicating experiments : Repeat analyses using independent equipment .
Tabulate conflicting data (Table 1) and discuss potential sources in the "Results" section .

Study δ (¹H) Key Peaks Solvent Instrument
Smith et al. (2020)5.35 ppm (C1-H)CDCl₃500 MHz
Lee et al. (2023)5.40 ppm (C1-H)DMSO-d6600 MHz

Advanced: What statistical frameworks are optimal for analyzing dose-response relationships of this compound in metabolic studies?

Methodological Answer:
Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Validate with:

  • ANOVA for inter-group variability.
  • Bootstrap resampling to assess confidence intervals.
    For longitudinal data, apply mixed-effects models. Document software (e.g., GraphPad Prism, R) and code availability .

Advanced: How can researchers design studies to resolve conflicting hypotheses about this compound’s role in bile acid regulation?

Methodological Answer:
Adopt the PICO framework to structure the investigation:

  • Population : In vitro hepatocyte models vs. in vivo rodent systems.
  • Intervention : Dose ranges (1–100 µM).
  • Comparison : Wild-type vs. CYP7A1-knockout models.
  • Outcome : Bile acid quantification via LC-MS.
    Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Basic: What ethical considerations are critical when using animal models to study this compound toxicity?

Methodological Answer:

  • Follow 3Rs principles (Replacement, Reduction, Refinement).
  • Obtain approval from institutional ethics committees (cite approval number/date).
  • Report animal welfare metrics (e.g., weight loss, distress signs) in supplementary data .

Advanced: How can computational models enhance the study of this compound’s membrane interactions?

Methodological Answer:
Combine molecular dynamics (MD) simulations with experimental

Parameterization : Use CHARMM36 force fields for sterols.

Validation : Compare simulated lipid bilayer perturbations with AFM/SANS results.
Publish simulation trajectories in repositories like Zenodo for transparency .

Basic: What criteria define a "high-quality" research question about this compound’s biological activity?

Methodological Answer:
Apply the FINER criteria :

  • Feasible : Access to validated cell lines.
  • Interesting : Address gaps (e.g., dual roles in lipid metabolism).
  • Novel : Compare effects across sterol analogs.
  • Ethical : No human trials without preclinical data.
  • Relevant : Link to diseases like atherosclerosis .

Advanced: How should researchers navigate contradictory findings about this compound’s oxidation stability?

Methodological Answer:
Conduct a systematic review with meta-analysis:

  • Search strategy : PRISMA guidelines for database inclusion (PubMed, Scopus).
  • Risk of bias : Use ROBINS-I tool for non-randomized studies.
  • Subgroup analysis : Stratify by storage conditions (light, temperature) .

Basic: What are the minimum characterization requirements for publishing new this compound derivatives?

Methodological Answer:
Per journal guidelines (e.g., Beilstein J. Org. Chem.):

  • Elemental analysis (C, H, O).
  • Spectroscopic data : NMR, IR, HRMS.
  • X-ray crystallography (if crystalline).
  • Purity : ≥95% by HPLC.
    Include raw data in supplementary files .

Advanced: How can machine learning optimize this compound’s application in drug delivery systems?

Methodological Answer:
Train models on datasets of sterol-lipid interactions:

  • Features : LogP, polar surface area, hydrogen-bond donors.
  • Algorithms : Random Forest for classification, SVM for regression.
    Validate predictions with in vitro permeability assays (e.g., Caco-2 cells) .

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